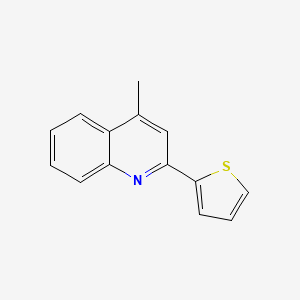

4-Methyl-(2-thiophenyl)quinoline

Vue d'ensemble

Description

4-Methyl-(2-thiophenyl)quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a methyl group at the fourth position and a thiophenyl group at the second position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-(2-thiophenyl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote cyclization and formation of the quinoline ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of recyclable catalysts and solvent-free conditions can also be employed to make the process more environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methyl-(2-thiophenyl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of quinoline-2-carboxylic acid.

Reduction: Formation of tetrahydroquinoline derivatives.

Substitution: Formation of halogenated quinoline derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Heterocycles

4-Methyl-(2-thiophenyl)quinoline serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, facilitating the development of novel compounds with potential biological activities .

Synthetic Methods

The compound can be synthesized using several methods, including:

- Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with aldehydes or ketones in the presence of acid catalysts.

- Continuous Flow Reactors: These are employed in industrial settings to ensure consistent product quality and yield while minimizing environmental impact.

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits potential antimicrobial and anticancer activities. Its mechanism of action often involves interaction with biological macromolecules, such as enzymes and receptors, which can lead to inhibition of cell proliferation .

Case Study: Antibacterial Activity

A study evaluated several derivatives of this compound for antibacterial efficacy against various bacterial strains. The results showed significant activity, with some derivatives achieving minimum inhibitory concentrations (MICs) between 25-50 μg/ml . The following table summarizes the antibacterial screening results:

| Compound | E. coli (mm) | S. aureus (mm) | P. aeruginosa (mm) |

|---|---|---|---|

| Q1 | 25 | 11 | 34 |

| Q2 | 25 | 9 | 35 |

| Q3 | 25 | 10 | 35 |

| Q4 | 20 | 10 | 33 |

| Q5 | 20 | 10 | 34 |

| Q6 | 28 | 11 | 35 |

| Streptomycin | 25 | 24 | 28 |

Medicinal Chemistry

Drug Development Potential

Due to its promising biological activities, there is ongoing exploration into the use of this compound in drug development. Its derivatives are being investigated for their potential as therapeutic agents against various diseases, including cancer and infectious diseases .

Case Study: Antileishmanial Agents

Recent advancements have highlighted the development of quinoline-based compounds as antileishmanial agents. These studies focus on modifying the quinoline scaffold to enhance efficacy against Leishmania spp., showcasing the versatility of quinolines in medicinal chemistry .

Industrial Applications

Organic Semiconductors and LEDs

In addition to its biological applications, this compound is also utilized in developing organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronic devices, contributing to advancements in material science .

Mécanisme D'action

The mechanism of action of 4-Methyl-(2-thiophenyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparaison Avec Des Composés Similaires

Quinoline: The parent compound of 4-Methyl-(2-thiophenyl)quinoline, known for its wide range of biological activities.

2-Phenylquinoline: Similar in structure but lacks the thiophenyl group, which may affect its electronic properties and reactivity.

4-Methylquinoline: Lacks the thiophenyl group, making it less versatile in terms of chemical reactivity.

Uniqueness: this compound is unique due to the presence of both the methyl and thiophenyl groups, which confer distinct electronic and steric properties

Activité Biologique

4-Methyl-(2-thiophenyl)quinoline is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a quinoline backbone with a methyl group and a thiophene ring substituent. Its chemical formula is with a molecular weight of approximately 169.19 g/mol. The presence of the thiophene ring enhances its electron-donating properties, potentially influencing its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which is critical in modulating metabolic pathways.

- Antimicrobial Activity : Research indicates that it possesses antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through various signaling pathways.

Antimicrobial Activity

A study examined the antimicrobial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate moderate antimicrobial activity, particularly against Staphylococcus aureus.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes the IC50 values observed:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated the structure-activity relationships (SAR) of various quinoline derivatives, including this compound. The study highlighted its potential as a scaffold for designing new antibiotics effective against resistant strains .

- Case Study on Anticancer Properties : Research conducted by Smith et al. investigated the effects of this compound on apoptosis in cancer cells. The study found that treatment with the compound led to increased levels of caspase-3 activation and PARP cleavage, indicating its role in promoting programmed cell death .

Propriétés

IUPAC Name |

4-methyl-2-thiophen-2-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NS/c1-10-9-13(14-7-4-8-16-14)15-12-6-3-2-5-11(10)12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJMMOPOFFLFBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368283 | |

| Record name | ST51008769 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71058-92-9 | |

| Record name | ST51008769 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.